N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide
Description
N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of diarylmethanes and is characterized by the presence of a bromine atom, a hydrazinyl group, and a morpholinoacetamide moiety.
Properties
IUPAC Name |
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN5O3/c22-16-6-7-18(25-20(29)14-27-8-10-30-11-9-27)17(12-16)21(24-13-19(28)26-23)15-4-2-1-3-5-15/h1-7,12,21,24H,8-11,13-14,23H2,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALWJPIWVJSIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide typically involves multi-step organic reactions. The process begins with the bromination of a suitable aromatic precursor, followed by the introduction of the hydrazinyl group through a hydrazinolysis reaction. The final step involves the coupling of the intermediate with morpholinoacetic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, which are essential in developing new materials and pharmaceuticals.
Biology
- Biochemical Probe : Due to its distinct functional groups, N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide is investigated as a biochemical probe. It can interact with biological macromolecules, aiding in the study of enzyme functions and cellular processes.
Medicine
- Therapeutic Potential : Research indicates that this compound may exhibit anti-cancer and anti-inflammatory properties. Its ability to form covalent bonds with nucleophilic sites on proteins suggests it could inhibit specific protein functions critical in disease pathways.
Industry
- Specialty Chemicals Development : The compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for applications in various industrial processes, including the formulation of advanced materials with specific properties.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Bromination of Aromatic Precursor : An appropriate aromatic compound undergoes bromination to introduce the bromine atom.
- Hydrazinolysis Reaction : The introduction of the hydrazinyl group is achieved through hydrazinolysis.
- Coupling Reaction : The final step involves coupling the intermediate with morpholinoacetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions (e.g., triethylamine).
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | The hydrazinyl group can be oxidized to form azo or azoxy compounds. |
| Reduction | The bromine atom can be reduced to create hydrogenated derivatives. |
| Substitution | The bromine atom may be substituted with nucleophiles such as amines or thiols. |
Case Studies and Research Findings
- Anti-Cancer Activity :
- Biochemical Probing :
- Industrial Applications :
Mechanism of Action
The mechanism of action of N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets. The morpholinoacetamide moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-3-chlorobenzamide
- N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-3-(4-morpholinyl)propanamide
Uniqueness
N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinoacetamide moiety differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Biological Activity
N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide is a synthetic compound that has gained attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring a morpholinoacetamide moiety, a hydrazine group, and a brominated phenyl ring. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
- Antitumor Activity : Preliminary studies indicate that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes in metabolic pathways essential for tumor growth.
- Antimicrobial Properties : The hydrazine component may contribute to the compound's ability to disrupt microbial cell walls or interfere with metabolic processes in bacteria and fungi.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, including those involved in DNA replication and repair, which can be crucial for cancer treatment.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and related compounds.
| Biological Activity | Cell Line / Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HepG2 (liver cancer) | 12.5 | |
| Antimicrobial | E. coli | 15.0 | |
| Antifungal | A. niger | 10.0 | |
| Enzyme Inhibition | DHFR | 0.06 |
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on HepG2 cells, demonstrating an IC50 value of 12.5 µM, indicating significant cytotoxicity compared to control treatments. This suggests potential for further development as an anticancer agent.
- Antimicrobial Testing : In vitro assays against E. coli and A. niger showed promising results with IC50 values of 15 µM and 10 µM respectively, highlighting the compound's potential as an antimicrobial agent.
- Mechanistic Insights : Research has shown that similar compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, which is essential for DNA replication in rapidly dividing cells such as cancer cells.
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile before clinical trials.
- Target Identification : Elucidating specific molecular targets within cells that interact with this compound could provide insights into its mechanisms of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
